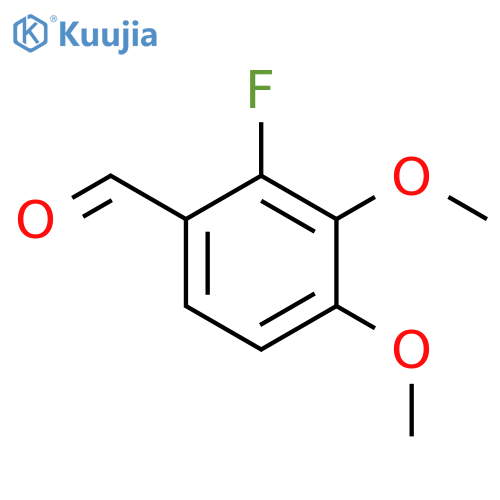

Cas no 37686-68-3 (2-Fluoro-3,4-dimethoxybenzaldehyde)

37686-68-3 structure

商品名:2-Fluoro-3,4-dimethoxybenzaldehyde

2-Fluoro-3,4-dimethoxybenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-3,4-dimethoxy-benzaldehyde

- 2-fluoro-3,4-dimethoxybenzaldehyde

- 2-fluoroveratraldehyde

- AC1LCNXO

- AG-F-32619

- Benzaldehyde, 2-fluoro-3,4-dimethoxy-

- CTK1B5462

- KB-230483

- MB02736

- UDBUQQVUWKHCAR-UHFFFAOYSA-N

- 2-Fluoro-3,4-dimethoxybenzaldehyde #

- AK389952

- AM20040323

- 37686-68-3

- BS-16976

- SCHEMBL1620491

- EN300-370641

- DTXSID30345310

- MFCD03411462

- SY222713

- CS-0150637

- Z1255391264

- AKOS022641534

- 2-Fluoro-3,4-dimethoxybenzaldehyde

-

- MDL: MFCD03411462

- インチ: 1S/C9H9FO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-5H,1-2H3

- InChIKey: UDBUQQVUWKHCAR-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C([H])=O)C([H])=C([H])C(=C1OC([H])([H])[H])OC([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 184.05357

- どういたいしつりょう: 184.05357231g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 35.5

じっけんとくせい

- PSA: 35.53

2-Fluoro-3,4-dimethoxybenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-370641-1.0g |

2-fluoro-3,4-dimethoxybenzaldehyde |

37686-68-3 | 95.0% | 1.0g |

$214.0 | 2025-03-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F22780-5g |

2-Fluoro-3,4-dimethoxybenzaldehyde |

37686-68-3 | 97% | 5g |

¥5577.0 | 2023-09-07 | |

| TRC | F257075-1000mg |

2-Fluoro-3,4-Dimethoxybenzaldehyde |

37686-68-3 | 1g |

$ 1650.00 | 2022-06-05 | ||

| Enamine | EN300-370641-0.25g |

2-fluoro-3,4-dimethoxybenzaldehyde |

37686-68-3 | 95.0% | 0.25g |

$106.0 | 2025-03-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F22780-25g |

2-Fluoro-3,4-dimethoxybenzaldehyde |

37686-68-3 | 97% | 25g |

¥22315.0 | 2023-09-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5184-100MG |

2-fluoro-3,4-dimethoxybenzaldehyde |

37686-68-3 | 97% | 100MG |

¥ 330.00 | 2023-04-13 | |

| eNovation Chemicals LLC | Y1199794-5g |

2-Fluoro-3,4-dimethoxybenzaldehyde |

37686-68-3 | 95% | 5g |

$670 | 2024-07-23 | |

| abcr | AB357255-250 mg |

2-Fluoro-3,4-dimethoxybenzaldehyde; . |

37686-68-3 | 250mg |

€192.10 | 2023-04-26 | ||

| eNovation Chemicals LLC | K47154-25g |

2-Fluoro-3,4-dimethoxy-benzaldehyde |

37686-68-3 | 95% | 25g |

$5850 | 2024-06-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5184-10G |

2-fluoro-3,4-dimethoxybenzaldehyde |

37686-68-3 | 97% | 10g |

¥ 6,600.00 | 2023-04-13 |

2-Fluoro-3,4-dimethoxybenzaldehyde 関連文献

-

1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

37686-68-3 (2-Fluoro-3,4-dimethoxybenzaldehyde) 関連製品

- 103438-88-6(2-Fluoro-3-methoxybenzaldehyde)

- 71924-62-4(2-Fluoro-4,5-dimethoxybenzaldehyde)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:37686-68-3)2-Fluoro-3,4-dimethoxybenzaldehyde

清らかである:99%/99%/99%/99%

はかる:1g/5g/10g/25g

価格 ($):180.0/540.0/900.0/2249.0